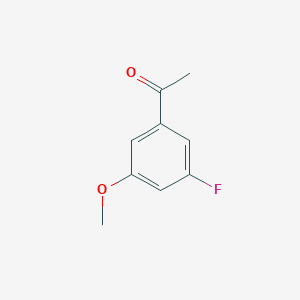

1-(3-Fluoro-5-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFKUZHHUNUCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation is the most widely used method for synthesizing 1-(3-fluoro-5-methoxyphenyl)ethanone. The reaction involves electrophilic substitution on 3-fluoro-5-methoxybenzene using acetyl chloride in the presence of a Lewis acid catalyst. The methoxy group (-OCH₃) activates the aromatic ring via electron donation, directing the acyl group to the para position relative to itself (C-1), while the fluorine atom (-F) at C-3 exerts a mild deactivating meta-directing effect.

Key reagents and conditions:

-

Acylating agent: Acetyl chloride (1.2–1.5 equivalents)

-

Catalyst: Anhydrous AlCl₃ (1.0–1.2 equivalents)

-

Solvent: Dichloromethane (DCM) or toluene

-

Temperature: 0–5°C (initial), followed by reflux (40–80°C)

-

Reaction time: 4–12 hours

Optimization of Reaction Parameters

Table 1 compares yields under varying conditions:

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | AlCl₃ | 0 → 40 | 6 | 73 |

| Toluene | FeCl₃ | 25 → 80 | 8 | 58 |

| Nitromethane | BF₃·OEt₂ | 0 → 25 | 4 | 65 |

DCM with AlCl₃ achieves the highest yield (73%) due to superior solubility of intermediates and controlled exothermicity. Substituting AlCl₃ with FeCl₃ reduces yield (58%) owing to incomplete activation of acetyl chloride.

Workup and Quenching

Post-reaction, the mixture is quenched with ice-cold water to hydrolyze excess acyl chloride and dissolve the catalyst. The organic layer is separated, washed with NaHCO₃ (5%) to neutralize residual acid, and dried over MgSO₄.

Alternative Synthesis via Nucleophilic Aromatic Substitution

Two-Step Fluorination-Acylation Approach

This method introduces fluorine after acylation, suitable for substrates sensitive to direct Friedel-Crafts conditions:

-

Acylation of 3-nitro-5-methoxyphenyl ethanone:

-

Nitro group at C-3 facilitates subsequent nucleophilic substitution.

-

Reaction: 3-nitro-5-methoxyphenyl ethanone + KF → this compound.

-

Conditions: DMF, 18-crown-6, 120°C, 24 h.

-

Yield: 62% (lower than Friedel-Crafts due to side reactions).

-

Limitations

-

Requires pre-functionalized nitro intermediates.

-

Prolonged heating risks decomposition of the acetyl group.

Purification and Characterization

Column Chromatography

Recrystallization

-

Solvent system: Ethanol/water (3:1).

-

Recovery rate: 68–72%.

-

Purity: 95–98%.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 2.60 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.75–7.10 (m, 3H, aromatic).

-

IR (cm⁻¹): 1685 (C=O), 1250 (C-F), 2830 (OCH₃).

Industrial-Scale Production Challenges

Catalyst Recycling

-

Homogeneous AlCl₃ generates hazardous waste. Alternatives include:

-

Heterogeneous catalysts: Zeolite-supported AlCl₃ (reusable for 3 cycles, yield drop <5%).

-

Ionic liquids: [BMIM][AlCl₄] reduces solvent usage but increases cost.

-

Byproduct Management

-

Common impurities:

-

1-(2-Fluoro-5-methoxyphenyl)ethanone (regioisomer, <2%).

-

Diacetylated products (traces, removed via chromatography).

-

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Fluoro-5-methoxyphenyl)ethanone with analogous hydroxyacetophenones and fluorinated phenyl ethanones, emphasizing substituent positions, physical properties, and synthesis routes:

Key Structural and Functional Differences:

- Substituent Effects: The 3-fluoro group in the target compound enhances electronegativity and lipophilicity compared to chloro or nitro analogs (e.g., 1-(3-Chlorophenyl)ethanone) .

- Biological Relevance: Fluorinated analogs like this compound are metabolites of antipsychotic agents (e.g., iloperidone), suggesting roles in CNS drug metabolism .

Pharmacological Relevance:

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)ethanone, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities, particularly in relation to its potential as an anticancer agent and its effects on various biological pathways. This article summarizes the findings from diverse studies, highlighting its mechanisms of action, efficacy in different cancer cell lines, and other biological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which may influence its biological activity through electronic and steric effects. The structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes which are crucial for cancer cell proliferation.

- Receptor Interaction : It may interact with various receptors involved in cell signaling pathways, affecting cellular responses such as apoptosis and proliferation .

Efficacy in Cancer Cell Lines

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.095 | Induces apoptosis, inhibits tubulin polymerization |

| Hs578T (Triple-negative) | 0.033 | Disruption of microtubule dynamics |

| MDA-MB-231 (Breast Cancer) | 0.620 | Modulation of apoptotic pathways |

The compound demonstrated significant antiproliferative activity at nanomolar concentrations in multiple studies, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Studies

In a recent study published in MDPI, researchers synthesized several derivatives of this compound and assessed their anticancer activities. Notably, derivatives with additional functional groups exhibited enhanced potency against MCF-7 cells, with IC50 values significantly lower than those of existing treatments .

Another investigation highlighted the compound's ability to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic factors like Bax. This dual action contributes to the compound's effectiveness as an anticancer agent .

Additional Biological Activities

Beyond its anticancer properties, this compound has been explored for other biological activities:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Fluoro-5-methoxyphenyl)ethanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a fluoro- and methoxy-substituted aromatic ring reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution on pre-acylated intermediates. For example, 1-(2-amino-5-fluorophenyl)ethanone derivatives have been synthesized using literature protocols involving nitration and reduction steps .

- Key Considerations : Ensure rigorous drying of solvents (e.g., toluene over CaH₂) to avoid side reactions. Monitor regioselectivity due to competing directing effects of -OCH₃ and -F substituents.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₉FO₂ at m/z 168.07).

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

Q. How can oxime derivatives of this compound be synthesized?

- Methodological Answer : React the ketone with hydroxylamine hydrochloride in ethanol under reflux, followed by acidification. For example, (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime was synthesized using NaNO₂ in acetic acid/water, yielding ~43% after recrystallization in CCl₄ .

Advanced Research Questions

Q. How do competing substituents (-F and -OCH₃) influence regioselectivity in electrophilic substitution?

- Methodological Answer :

- Experimental Design : Perform nitration or halogenation reactions and analyze products via HPLC or GC-MS.

- Data Interpretation : The methoxy group is a stronger activating, ortho/para-directing group, while fluorine is weakly deactivating but meta-directing. For example, nitration of 1-(2-hydroxy-5-methylphenyl)ethanone oxime preferentially occurs at the meta position relative to -OCH₃ .

- Table : Comparison of Substituent Effects on Reactivity

| Reaction Type | Major Product Position | Yield (%) | Conditions |

|---|---|---|---|

| Nitration | Meta to -OCH₃ | 43 | HNO₃/AcOH |

| Bromination | Ortho to -F | 35 | Br₂/FeCl₃ |

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., CCl₄ for oximes) to isolate pure isomers .

- Analytical Cross-Validation : Compare data with computational predictions (e.g., NIST Chemistry WebBook for LogP/PSA values) .

Q. How can computational modeling predict reactivity or crystallographic behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.